molecular formula C9H9N B13116160 4-Ethyl-3-ethynylpyridine

4-Ethyl-3-ethynylpyridine

Cat. No.: B13116160
M. Wt: 131.17 g/mol
InChI Key: MUSZTXVMAWFSMQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-ethynylpyridine is a pyridine derivative characterized by an ethyl group at the 4-position and an ethynyl group (–C≡CH) at the 3-position of the aromatic ring. The ethynyl group is known for its reactivity in click chemistry and metal coordination, while the ethyl substituent may enhance lipophilicity and influence steric effects . Such functional groups are critical in materials science, catalysis, and medicinal chemistry, where fine-tuning substituent positions and types can dramatically alter a compound’s behavior.

Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

4-ethyl-3-ethynylpyridine

InChI

InChI=1S/C9H9N/c1-3-8-5-6-10-7-9(8)4-2/h2,5-7H,3H2,1H3

InChI Key

MUSZTXVMAWFSMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-Ethyl-3-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the following steps:

Industrial Production Methods

Industrial production methods for 4-Ethyl-3-ethynylpyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-ethynylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-3-ethynylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can act as a ligand, coordinating with metal ions and affecting enzymatic activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Ethyl-3-ethynylpyridine with structurally related pyridine derivatives, highlighting substituent effects:

Compound Name Substituents (Position) Key Features Applications/Reactivity
4-Ethyl-3-ethynylpyridine Ethyl (4), Ethynyl (3) Combines lipophilic ethyl and reactive ethynyl groups; potential for metal coordination Hypothesized use in materials science
3-Ethynylpyridine Ethynyl (3) Lacks alkyl groups; simpler structure with high reactivity for coupling reactions Catalysis, polymer synthesis
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine Chloro (4), Trimethylsilyl ethynyl (3) Electron-withdrawing chloro and bulky silyl groups stabilize reactivity Organic synthesis intermediates
4-Chloro-3-ethynyl-2-fluoropyridine Chloro (4), Ethynyl (3), Fluoro (2) Fluorine enhances polarity and bioactivity Medicinal chemistry
2-Ethynyl-3-methylpyridine Methyl (3), Ethynyl (2) Methyl improves solubility; ethynyl position affects regioselectivity Ligand design, agrochemicals

Electronic and Steric Effects

  • Ethyl vs. Chloro/Methyl : The ethyl group at position 4 is electron-donating, increasing electron density on the pyridine ring compared to electron-withdrawing groups like chloro (e.g., in 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine). This may enhance nucleophilic aromatic substitution reactivity .
  • Ethynyl Position : Ethynyl at position 3 (as in 4-Ethyl-3-ethynylpyridine) vs. position 2 (as in 2-Ethynyl-3-methylpyridine) alters conjugation and steric accessibility. For example, ethynyl at position 3 may favor π-stacking interactions in materials .

Research Findings and Trends

  • Synthetic Versatility : Ethynyl groups enable click chemistry (e.g., Huisgen cycloaddition), as seen in analogs like 3-Ethynylpyridine. The ethyl group’s stability could reduce side reactions in multi-step syntheses .
  • Biological Activity: Pyridine derivatives with ethynyl and alkyl groups (e.g., Ethyl 3-amino-3-(pyridin-4-yl)butanoate) show neurotransmitter interactions, suggesting 4-Ethyl-3-ethynylpyridine might modulate similar targets .
  • Material Science : Fluorinated analogs (e.g., 4-Chloro-3-ethynyl-2-fluoropyridine) demonstrate enhanced thermal stability, implying that substituent choice in 4-Ethyl-3-ethynylpyridine could tailor material properties .

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